molecular formula C9H17Cl B12657206 1-Chloro-1-methylcyclooctane CAS No. 66344-69-2

1-Chloro-1-methylcyclooctane

Cat. No.: B12657206
CAS No.: 66344-69-2
M. Wt: 160.68 g/mol
InChI Key: YXBVMMBBECLXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-methylcyclooctane is an organic compound with the molecular formula C₉H₁₇Cl. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the same carbon atom within the cyclooctane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1-methylcyclooctane can be synthesized through various methods. One common approach involves the chlorination of 1-methylcyclooctane using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized to achieve high yields and purity of the desired product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-methylcyclooctane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-methylcyclooctanol.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form 1-methylcyclooctene.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.

Major Products

    Substitution: 1-Methylcyclooctanol.

    Elimination: 1-Methylcyclooctene.

    Oxidation: 1-Methylcyclooctanol, 1-methylcyclooctanone, or 1-methylcyclooctanoic acid.

Scientific Research Applications

1-Chloro-1-methylcyclooctane has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Employed in studies involving the metabolism and biotransformation of chlorinated hydrocarbons.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-chloro-1-methylcyclooctane involves its interaction with various molecular targets and pathways. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of a double bond. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-methylcyclohexane: Similar structure but with a six-membered ring.

    1-Chloro-1-methylcyclopentane: Similar structure but with a five-membered ring.

    1-Chloro-1-methylcyclobutane: Similar structure but with a four-membered ring.

Uniqueness

1-Chloro-1-methylcyclooctane is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs. The larger ring size can influence the compound’s reactivity, stability, and conformational flexibility, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

66344-69-2

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

1-chloro-1-methylcyclooctane

InChI

InChI=1S/C9H17Cl/c1-9(10)7-5-3-2-4-6-8-9/h2-8H2,1H3

InChI Key

YXBVMMBBECLXQE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCCC1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.